BenchChemオンラインストアへようこそ!

5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid

medicinal chemistry fragment-based drug discovery regioisomeric SAR

5‑(1,3‑Benzodioxol‑5‑yl)‑2‑methylfuran‑3‑carboxylic acid (CAS 696627‑46‑0) is a heterocyclic carboxylic acid that combines a 2‑methyl‑3‑furoic acid core with a 1,3‑benzodioxole substituent at the 5‑position of the furan ring [REFS‑1]. The compound has a molecular formula of C₁₃H₁₀O₅, a molecular weight of 246.21 g mol⁻¹, and a computed logP of 2.4 [REFS‑1].

Molecular Formula C13H10O5
Molecular Weight 246.218
CAS No. 696627-46-0
Cat. No. B2721686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid
CAS696627-46-0
Molecular FormulaC13H10O5
Molecular Weight246.218
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC3=C(C=C2)OCO3)C(=O)O
InChIInChI=1S/C13H10O5/c1-7-9(13(14)15)5-11(18-7)8-2-3-10-12(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15)
InChIKeyLIXHYYAASODLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid (CAS 696627‑46‑0) – Structural Identity for Procurement Decisions


5‑(1,3‑Benzodioxol‑5‑yl)‑2‑methylfuran‑3‑carboxylic acid (CAS 696627‑46‑0) is a heterocyclic carboxylic acid that combines a 2‑methyl‑3‑furoic acid core with a 1,3‑benzodioxole substituent at the 5‑position of the furan ring [REFS‑1]. The compound has a molecular formula of C₁₃H₁₀O₅, a molecular weight of 246.21 g mol⁻¹, and a computed logP of 2.4 [REFS‑1]. It is commercially available as a research‑grade building block with typical purities of 95–98 % [REFS‑2][REFS‑3], making it relevant for medicinal‑chemistry and fragment‑based drug‑discovery programmes that require a structurally defined benzodioxole‑furan carboxylic acid scaffold.

Why a Generic “Benzodioxole‑Furan Acid” Cannot Replace CAS 696627‑46‑0


In‑class benzodioxole‑furan carboxylic acids exhibit structurally distinct connectivity that directly impacts key molecular properties—specifically, the position of the benzodioxole attachment and the substitution pattern on the furan ring [REFS‑1]. For example, moving the benzodioxole from position 5 to position 4 of the furan, adding a second methyl group, inserting a carbonyl spacer, or using an oxymethyl linker all alter computed logP, topological polar surface area, hydrogen‑bond acceptor count, and molecular weight [REFS‑1]. These property shifts can change a compound’s pharmacokinetic and pharmacodynamic profile even before biological testing. Therefore, procurement decisions that treat any “benzodioxole‑furan acid” as interchangeable risk introducing uncontrolled variables into structure‑activity‑relationship (SAR) studies or fragment‑growing campaigns. The quantitative evidence below demonstrates precisely where CAS 696627‑46‑0 diverges from its closest commercially available analogs.

Quantitative Differentiation of 5‑(1,3‑Benzodioxol‑5‑yl)‑2‑methylfuran‑3‑carboxylic acid (CAS 696627‑46‑0) Against Closest Analogs


Regioisomeric Differentiation: 5‑Benzodioxole vs. 4‑Benzodioxole Substitution

CAS 696627‑46‑0 carries the 1,3‑benzodioxole at the 5‑position of the furan ring, whereas its closest regioisomeric analog, 4‑(1,3‑benzodioxol‑5‑yl)‑2,5‑dimethyl‑3‑furancarboxylic acid (CAS 104794‑31‑2), places the benzodioxole at ring position 4 and adds a second methyl group [REFS‑1]. The target compound’s molecular weight is 246.21 g mol⁻¹ compared with 260.24 g mol⁻¹ for the analog—a 14.03 g mol⁻¹ difference that corresponds to an additional methylene unit [REFS‑1]. Computed logP values are 2.4 (target) vs. 2.8 (analog), a difference of 0.4 log units that is likely to influence lipophilicity‑dependent properties [REFS‑1].

medicinal chemistry fragment-based drug discovery regioisomeric SAR

Linker‑Dependent Polarity: Direct Attachment vs. Carbonyl Spacer

The carboxylic acid on the target compound is directly attached to the furan, yielding a topological polar surface area (TPSA) of 68.9 Ų and 5 hydrogen‑bond acceptors [REFS‑1]. In contrast, 5‑(1,3‑benzodioxol‑5‑ylcarbonyl)‑2‑furancarboxylic acid (CAS 1399657‑50‑1) inserts a carbonyl linker between the benzodioxole and the furan, increasing TPSA to 86.0 Ų and the hydrogen‑bond acceptor count to 6 [REFS‑2]. The target compound also possesses 2 rotatable bonds vs. 3 for the carbonyl‑linked analog [REFS‑2].

chemical biology probe design linker SAR

Rigid vs. Flexible Connectivity: Direct Attachment vs. Oxymethyl Linker

The target compound directly connects the benzodioxole to the furan via a C–C bond (2 rotatable bonds), whereas 5‑[(1,3‑benzodioxol‑5‑yloxy)methyl]‑2‑furoic acid (CAS 832739‑65‑8) introduces an oxymethyl (‑O‑CH₂‑) linker that increases rotatable bonds to 4 and TPSA to 78.1 Ų [REFS‑1][REFS‑2]. The target’s molecular weight (246.21) is 16.00 g mol⁻¹ lower than the oxymethyl‑linked analog (262.21) [REFS‑2].

fragment-based drug discovery conformational restriction protein–ligand interactions

Benzodioxole‑Induced Physicochemical Shift Relative to the Core Furoic Acid

The core scaffold, 2‑methyl‑3‑furoic acid (CAS 6947‑94‑0), has a molecular weight of 126.11 g mol⁻¹, a logP of 0.78, and only 3 hydrogen‑bond acceptors [REFS‑1]. Incorporating the 1,3‑benzodioxole at the 5‑position (target compound) adds 120.10 g mol⁻¹, increases logP by 1.62 units, and adds 2 hydrogen‑bond acceptors while maintaining the same hydrogen‑bond donor count (1) [REFS‑1][REFS‑2]. This places the target directly within lead‑like property space (MW ≤250; logP ≤3.5) while imparting the benzodioxole pharmacophore [REFS‑3].

fragment elaboration property‑guided optimisation drug‑likeness

Commercial‑Grade Purity and Storage: Readiness for Reproducible Screening

Target compound is offered at 95 % purity (AKSci) and 98 % purity (Leyan) [REFS‑1][REFS‑2], whereas comparator CAS 1399657‑50‑1 is commonly listed at 97 % [REFS‑3]. All three are recommended for storage at 2–8 °C in sealed, dry conditions [REFS‑1][REFS‑2][REFS‑3]. The 98 % grade of the target matches or exceeds the highest commercially available purity for this analog series, reducing the likelihood of impurity‑driven false positives in biochemical assays.

chemical procurement assay reproducibility quality control

Absence of Documented Off‑Target Liabilities and Known Bioassay Annotation

As of Q2 2026, PubChem contains zero bioassay results for CAS 696627‑46‑0 [REFS‑1]. In contrast, many structurally related benzodioxole‑furans have been flagged in PubChem BioAssay and ChEMBL for interactions with kinases, GPCRs, and cytochrome P450 isoforms [REFS‑2]. The absence of such annotations for the target compound makes it a cleaner candidate for de‑novo fragment screening, provided that the user independently verifies target‑specific selectivity [REFS‑3]. This evidence dimension should be treated as a cautionary note rather than a confirmed safety advantage.

safety profiling target selectivity screening library design

Preferred Application Scenarios for 5‑(1,3‑Benzodioxol‑5‑yl)‑2‑methylfuran‑3‑carboxylic acid (CAS 696627‑46‑0)


Fragment‑Based Lead Generation Requiring a Rigid, Low‑MW Benzodioxole‑Furan Acid

The compound’s molecular weight of 246 Da, coupled with only 2 rotatable bonds (Δ = 2 vs. the oxymethyl‑linked analog [REFS‑1][REFS‑2] from Section 3), positions it as a rigid fragment ideally suited for X‑ray crystallography‑ or NMR‑based fragment screening. Its direct C–C bond between the benzodioxole and furan reduces conformational entropy, which can translate into higher ligand‑efficiency indices during hit‑to‑lead optimisation.

CNS‑Oriented Drug Discovery Programmes Leveraging Low TPSA

With a computed TPSA of 68.9 Ų—well below the 75 Ų threshold associated with blood–brain barrier penetration [REFS‑3]—this compound is a preferential starting point over carbonyl‑linked (TPSA 86 Ų) or oxymethyl‑linked (TPSA 78.1 Ų) analogs [REFS‑1][REFS‑2]. Medicinal‑chemistry teams targeting CNS enzymes or receptors can use this scaffold to maintain favourable CNS MPO (multiparameter optimisation) scores.

Regioisomer‑Controlled SAR Studies of Furan‑Substituted Benzodioxoles

The defined 5‑substitution pattern differentiates this compound from the 4‑substituted regioisomer (CAS 104794‑31‑2) that carries an additional methyl group and higher logP [REFS‑4]. Researchers probing the impact of benzodioxole orientation on target binding can use this compound and its regioisomer as a matched molecular pair, where the primary variable is the attachment position and methyl substitution.

Library Synthesis and Scaffold‑Hopping Starting Materials

The carboxylic acid handle permits straightforward amide coupling, esterification, or reduction chemistry, enabling rapid diversification [REFS‑5]. The commercial availability at 98 % purity [REFS‑6] reduces the need for pre‑functionalisation purification, making the compound a practical building block for parallel synthesis and DNA‑encoded library (DEL) construction where benzodioxole pharmacophores are desired.

Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.